Cas no 893983-68-1 (N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)

N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide structure
893983-68-1 structure
商品名:N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide
CAS番号:893983-68-1
MF:C19H15N3OS
メガワット:333.406902551651
CID:5790379
PubChem ID:43936475

N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
    • N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
    • 893983-68-1
    • AKOS024617998
    • SR-01000909594
    • SR-01000909594-1
    • F1897-0298
    • N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
    • Benzamide, N-[3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl]-
    • N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide
    • インチ: 1S/C19H15N3OS/c1-13-12-24-19-21-17(11-22(13)19)15-8-5-9-16(10-15)20-18(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)
    • InChIKey: OXFZSOOEYUZEMR-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C)N2C=C(C3C=CC=C(C=3)NC(C3C=CC=CC=3)=O)N=C12

計算された属性

  • せいみつぶんしりょう: 333.09358328g/mol
  • どういたいしつりょう: 333.09358328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 454
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 13.17±0.70(Predicted)

N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1897-0298-2μmol
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
893983-68-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1897-0298-3mg
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
893983-68-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1897-0298-25mg
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
893983-68-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1897-0298-4mg
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
893983-68-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1897-0298-10μmol
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
893983-68-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1897-0298-2mg
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
893983-68-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1897-0298-30mg
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
893983-68-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1897-0298-40mg
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
893983-68-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1897-0298-20μmol
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
893983-68-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1897-0298-5μmol
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
893983-68-1 90%+
5μl
$63.0 2023-05-17

N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide 関連文献

N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamideに関する追加情報

N-(3-{3-methylimidazo[2,1-b]1,3-thiazol-6-yl}phenyl)benzamide: A Comprehensive Overview

The compound with CAS No. 893983-68-1, known as N-(3-{3-methylimidazo[2,1-b]1,3-thiazol-6-yl}phenyl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide moiety with a substituted imidazothiazole ring system. The imidazothiazole core is a heterocyclic structure that is known for its versatility in chemical reactivity and biological activity.

Recent studies have highlighted the potential of N-(3-{3-methylimidazo[2,1-b]1,3-thiazol-6-yl}phenyl)benzamide as a promising candidate in drug discovery. Researchers have explored its ability to modulate various cellular pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's benzamide group is known to interact with specific enzymes involved in protein aggregation, a hallmark of these diseases. This interaction suggests that the compound could serve as a lead molecule for developing therapeutic agents targeting these conditions.

In addition to its pharmacological applications, N-(3-{3-methylimidazo[2,1-b]1,3-thiazol-6-yl}phenyl)benzamide has also been investigated for its electronic properties. The imidazothiazole ring system contributes to the molecule's ability to act as a semiconductor in organic electronics. Recent advancements in this area have demonstrated that the compound can be incorporated into thin-film transistors (TFTs), offering improved charge transport properties compared to traditional materials. This makes it a valuable component in the development of flexible electronics and wearable devices.

The synthesis of N-(3-{3-methylimidazo[2,1-b]1,3-thiazol-6-yl}phenyl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the imidazothiazole ring through a condensation reaction and subsequent functionalization to introduce the benzamide group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for both laboratory studies and industrial applications.

One of the most exciting developments involving this compound is its role in nanotechnology. Scientists have successfully synthesized nanoparticles incorporating N-(3-{3-methylimidazo[2,1-b]1,3-thiazol-6-yl}phenyl)benzamide, which exhibit enhanced stability and biocompatibility. These nanoparticles have been tested for drug delivery applications, where they demonstrate improved targeting efficiency and reduced toxicity compared to conventional carriers. This opens up new possibilities for personalized medicine and targeted therapy.

Furthermore, the compound's structural versatility has led to its exploration in catalysis. Researchers have found that N-(3-{3-methylimidazo[2,1-b]1,3-thiazol-6-yl}phenyl)benzamide can act as a ligand in transition metal-catalyzed reactions, facilitating selective transformations of organic substrates. This application has significant implications for green chemistry and sustainable chemical synthesis.

In conclusion, N-(3-{3-methylimidazo[2,1-b]1,3-thiazol-6-yl}phenyl)benzamide (CAS No. 893983-68-1) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and nanotechnology. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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